1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile
Description
This compound is a structurally complex molecule featuring a benzo[de]isoquinoline dione core linked to a piperazine-piperidine scaffold with a phenyl and nitrile substituent.
Properties
IUPAC Name |
1-[2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetyl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O3/c33-23-32(25-8-2-1-3-9-25)12-14-36(15-13-32)28(38)22-35-18-16-34(17-19-35)20-21-37-30(39)26-10-4-6-24-7-5-11-27(29(24)26)31(37)40/h1-11H,12-22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWKVBZGZLJFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile represents a complex structure with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure, which includes several functional groups that may contribute to its biological activity. The key components of the structure include:
- Benzo[de]isoquinoline core : This moiety is known for its pharmacological properties.
- Piperazine and piperidine rings : These structures are often involved in receptor interactions.
- Dioxo and carbonitrile groups : These functionalities may enhance the compound's reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Antiviral Properties
Research has indicated that compounds similar to the target molecule exhibit antiviral properties. For instance, a related class of compounds has demonstrated inhibition of hepatitis C virus (HCV) polymerase, showcasing potential as therapeutic agents against viral infections .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies have shown that derivatives of isoquinoline can inhibit tumor cell proliferation. In particular, compounds containing the benzo[de]isoquinoline scaffold have been linked to anti-proliferative effects in various cancer cell lines. For example, one study highlighted the ability of similar compounds to induce apoptosis in cancer cells, suggesting a mechanism through which they exert their anticancer effects .
Neuropharmacological Effects
The piperazine and piperidine components are often associated with neuropharmacological activity. Compounds with similar structures have been studied for their effects on dopamine receptors, indicating potential use in treating neurological disorders such as schizophrenia and depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. The following table summarizes key findings from SAR studies related to similar compounds:
Case Study 1: Antiviral Efficacy
In a high-throughput screening study, derivatives similar to the target compound were evaluated for their ability to inhibit HCV replication in human liver cells (Huh-7). The most potent inhibitors exhibited IC50 values in the low micromolar range, indicating significant antiviral activity.
Case Study 2: Anticancer Potential
A series of benzo[de]isoquinoline derivatives were tested against various cancer cell lines, including breast and prostate cancer models. Results showed that certain modifications to the core structure enhanced cytotoxicity and induced apoptosis, highlighting the potential of these compounds as anticancer agents.
Comparison with Similar Compounds
Research Findings and Implications
- Virtual Screening Utility: The compound’s piperazine and aromatic systems align with known kinase inhibitors, suggesting utility in cancer therapy. However, its nitrile group may reduce solubility compared to acetylated analogs .
- Synthetic Feasibility: The presence of multiple heterocycles (piperazine, benzo[de]isoquinoline) implies challenging synthesis, requiring optimized coupling strategies similar to those for related piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
